N-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide
Description
N-{1-[2-(4-Chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide is a benzimidazole derivative characterized by a central benzimidazole core substituted with a 2-(4-chlorophenoxy)ethyl chain at the N1 position and a furan-2-carboxamide group at the C2 position.
Properties
IUPAC Name |
N-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c21-14-7-9-15(10-8-14)26-13-11-24-17-5-2-1-4-16(17)22-20(24)23-19(25)18-6-3-12-27-18/h1-10,12H,11,13H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZLUSTYWAHDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activities, including anticancer properties, antioxidant effects, and mechanisms of action as observed in various studies.
- Molecular Formula : C22H19ClN4OS
- Molecular Weight : 417.93 g/mol
- CAS Number : Not specified in the available data.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study conducted by Xia et al. evaluated the anticancer activity of related benzimidazole derivatives against several cell lines. The results demonstrated:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 0.71 | Induction of autophagy |
| Compound B | MCF-7 (Breast) | 0.46 | Inhibition of cyclin-dependent kinases |
| Compound C | HCT116 (Colon) | 0.39 | Apoptosis induction |
These findings suggest that this compound may similarly inhibit cancer cell proliferation through mechanisms such as autophagy and apoptosis.
Antioxidant Activity
The antioxidant properties of benzimidazole derivatives have been investigated, with implications for reducing oxidative stress in biological systems. A study involving the administration of a related compound to rats showed alterations in oxidative stress markers:
- Vitamin Levels : Decreased levels of vitamins A, E, and C were observed.
- Malondialdehyde (MDA) : Increased serum MDA levels indicated elevated lipid peroxidation.
- Glutathione Peroxidase (GSH-Px) : Elevated GSH-Px activity suggested a compensatory response to oxidative stress.
These results indicate that while the compound may exert beneficial effects in certain contexts, it could also induce oxidative stress under specific conditions, necessitating further investigation into its safety profile and therapeutic window .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Induction of Apoptosis : The ability to trigger apoptotic pathways has been documented in various studies, making it a candidate for cancer therapy.
- Antioxidant Effects : While some derivatives demonstrate antioxidant properties, others may promote oxidative stress, highlighting the need for careful dosing and evaluation.
Future Directions
Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future studies include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To clarify the pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and reduced toxicity.
Comparison with Similar Compounds
N-({1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarboxamide
- Key Difference: Replaces the 4-chlorophenoxyethyl group with a 4-chlorobenzyl moiety.
- The methyl group on the carboxamide may increase steric hindrance, affecting binding interactions .
N-(1-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide
- Key Difference: Incorporates a 4-chloro-3-methylphenoxyethyl chain and an ethyl group at the benzimidazole C2 position.
- Impact: The additional methyl group on the phenoxy ring enhances lipophilicity, which could improve membrane permeability. The ethyl spacer may confer conformational flexibility .
2-(4-Chlorophenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide
- Key Difference : Substitutes the furan-2-carboxamide with a morpholine-containing acetamide group.
- Impact : Morpholine introduces a hydrophilic tertiary amine, likely enhancing aqueous solubility. This modification may shift target selectivity toward enzymes with polar active sites .
Chain Length and Linker Modifications
N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide
- Key Difference: Extends the phenoxyethyl chain to a phenoxypropyl group.
- Impact: The longer alkyl chain increases molecular weight (409.87 g/mol vs.
Table 1: Comparative Structural and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
